molecular formula C5F11IO B034925 Heptafluoro-1-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane CAS No. 107432-46-2

Heptafluoro-1-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane

Cat. No.: B034925
CAS No.: 107432-46-2
M. Wt: 411.94 g/mol
InChI Key: WXGLHUFWWLOFCN-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3-Heptafluoro-3-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane is a highly fluorinated organic compound It is characterized by its unique structure, which includes multiple fluorine atoms and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2,3,3-Heptafluoro-3-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane typically involves the reaction of heptafluoropropane with tetrafluoroethanol in the presence of iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction Setup: The reactants, heptafluoropropane and tetrafluoroethanol, are mixed in a reaction vessel.

    Addition of Iodine: Iodine is added to the reaction mixture to facilitate the formation of the iodoethoxy group.

    Reaction Conditions: The reaction is carried out at a specific temperature and pressure to optimize the yield of the product.

    Purification: The product is purified using techniques such as distillation or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of 1,1,1,2,2,3,3-Heptafluoro-3-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure consistent quality and yield. Industrial production may also involve additional steps for the recovery and recycling of reactants and solvents.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,3,3-Heptafluoro-3-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or acids.

    Reduction: Reduction reactions can lead to the formation of less fluorinated derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1,1,1,2,2,3,3-Heptafluoro-3-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: The compound is studied for its potential use in biological imaging and as a tracer in metabolic studies.

    Medicine: Research is ongoing to explore its potential as a diagnostic agent in medical imaging techniques such as MRI.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3-Heptafluoro-3-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound contribute to its high electronegativity and reactivity. The iodine atom can participate in various chemical reactions, including halogen bonding and nucleophilic substitution. These interactions can affect the compound’s behavior in biological systems and its efficacy in industrial applications.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,2,3,3,3-Heptafluoropropane: A related compound with similar fluorinated structure but without the iodoethoxy group.

    1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane: Another fluorinated compound with a methoxy group instead of an iodoethoxy group.

    1,1,1,2,2,3,3-Heptafluoro-3-(1,2,2,2-tetrafluoroethoxy)propane: Similar structure but with a tetrafluoroethoxy group.

Uniqueness

1,1,1,2,2,3,3-Heptafluoro-3-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane is unique due to the presence of both fluorine and iodine atoms in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where high reactivity and stability are required.

Properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-3-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F11IO/c6-1(7,2(8,9)10)4(14,15)18-5(16,17)3(11,12)13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGLHUFWWLOFCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(C(F)(F)F)(F)I)(F)F)(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379294
Record name 1,1,1,2,2,3,3-Heptafluoro-3-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107432-46-2
Record name 1,1,1,2,2,3,3-Heptafluoro-3-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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